molecular formula C7H6N4O B8511718 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Cat. No.: B8511718
M. Wt: 162.15 g/mol
InChI Key: BLJVITHGIPXRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

InChI

InChI=1S/C7H6N4O/c8-7-6-1-5(3-12)2-11(6)10-4-9-7/h1-4H,(H2,8,9,10)

InChI Key

BLJVITHGIPXRDS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1C=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of THF (200 mL) was added 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (1.00 g, 6.28 mmol). The solution was heated until all stalling material was in solution and was then cooled in an ice-water bath. 1M Diisobutylaluminum hydride in THF (50.3 mL, 50.3 mmol) was then added to the solution which was stirred for 1 h. EtOAc was added to the solution and it was then allowed to warm to it. Wet silica gel was carefully pipetted into the solution, and the reaction mixture was heated to 50° C. for 30 min, filtered through Celite, and washed with excess EtOAc. The solution was transferred to a separatory funnel and washed with water. The organic layer was collected, dried (MgSO4), filtered, and concentrated to dryness yielding 0.92 g of yellow solid (5.69 mmol, yield 91%). 1H-NMR (DMSO-d6) 9.91 (s, 1H) 7.92 (d, J=1.7 Hz, 1H), 8.14 (d, J=35.3 Hz, 2H), 7.89 (s, 1H), 7.30 (d, J=1.8 Hz, 1H); MS [M+H]+=163.3; LCMS RT=1.07 min.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

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